![molecular formula C25H27N3O4S B11319856 Cyclopropyl(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11319856.png)
Cyclopropyl(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a cyclopropane ring, a piperazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of cyclopropanecarbonyl chloride, which can be used as an alkylating reagent
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE include other piperazine derivatives and oxazole-containing compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
The uniqueness of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
cyclopropyl-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H27N3O4S/c1-17-7-11-20(12-8-17)33(30,31)23-25(32-22(26-23)21-6-4-3-5-18(21)2)28-15-13-27(14-16-28)24(29)19-9-10-19/h3-8,11-12,19H,9-10,13-16H2,1-2H3 |
InChI Key |
HCRWXVPRLSQGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319786.png)
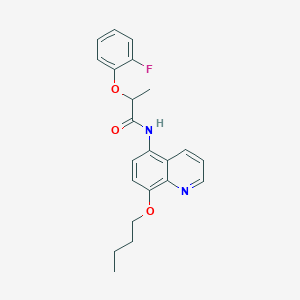
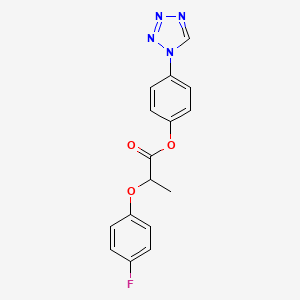
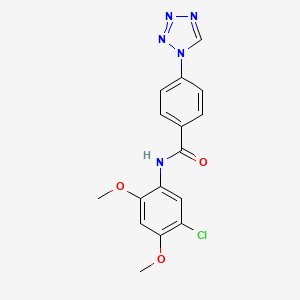
![6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11319802.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319807.png)
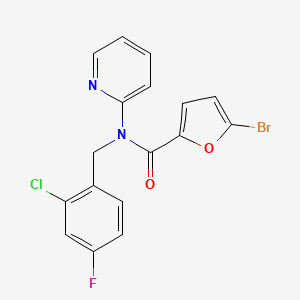
![5-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319838.png)
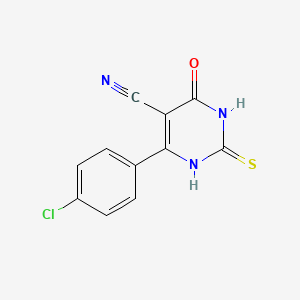
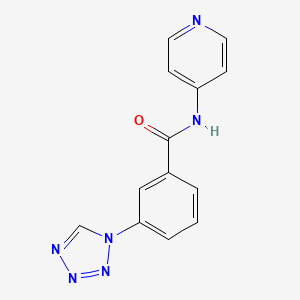
![7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319865.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11319874.png)
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11319881.png)
